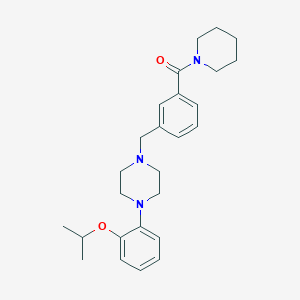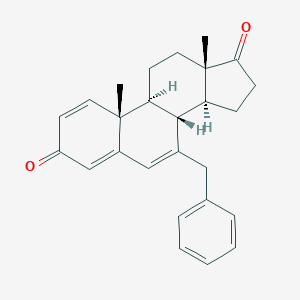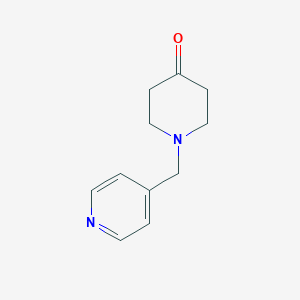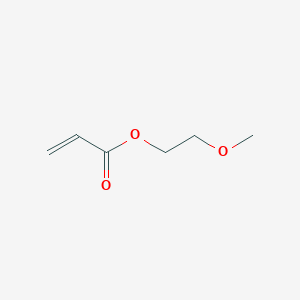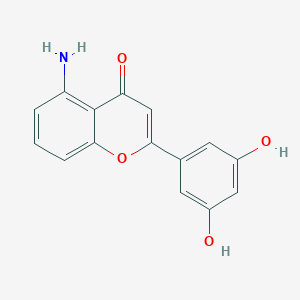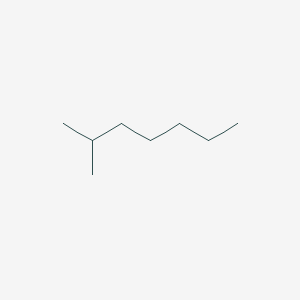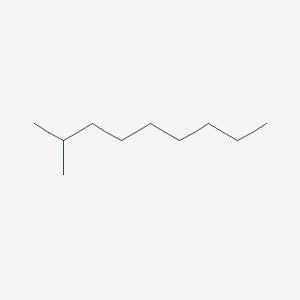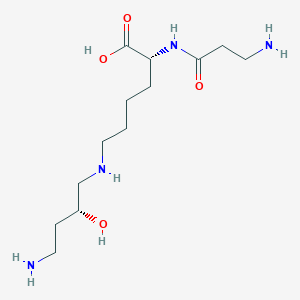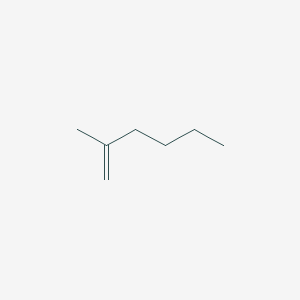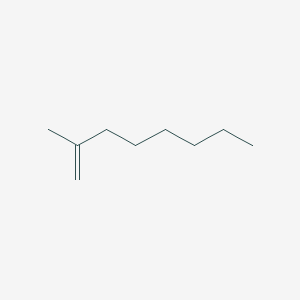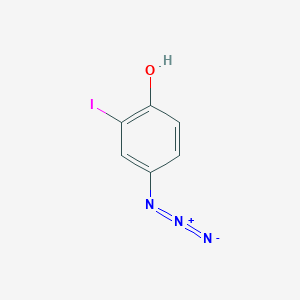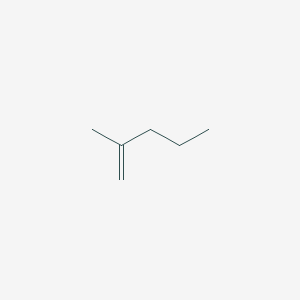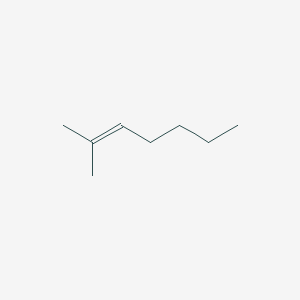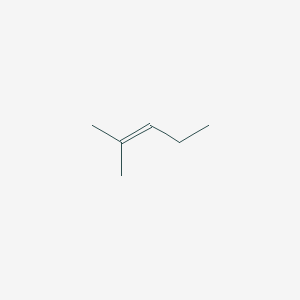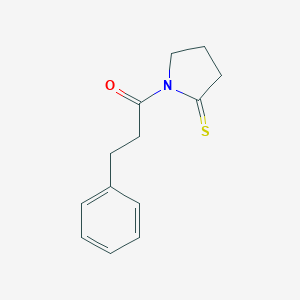
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one, also known as 3-phenylpropanoyl-2-thiopyrrolidine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamides and pyrrolidines, and is structurally related to the well-known drug modafinil.
Wirkmechanismus
The exact mechanism of action of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one is not fully understood. However, it has been proposed that the compound acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, similar to modafinil. This leads to increased levels of these neurotransmitters in the brain, which may explain the wake-promoting and cognitive-enhancing effects of the compound.
Biochemische Und Physiologische Effekte
In addition to its wake-promoting and cognitive-enhancing effects, 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported to have other biochemical and physiological effects. For example, it has been reported to increase locomotor activity in animal models, and to increase the release of glutamate in the brain. It has also been reported to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one for lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been well-characterized in the literature, with its structure and properties well-established. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one. One direction is to further investigate its wake-promoting and cognitive-enhancing effects, and to compare them to those of modafinil. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, given its antioxidant properties. Additionally, further research is needed to fully understand the compound's mechanism of action, which may lead to the development of more potent and selective compounds.
Synthesemethoden
The synthesis of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported in the literature. One method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoyl chloride with 2-thiopyrrolidine in the presence of triethylamine. The reaction proceeds smoothly at room temperature, and the product can be obtained in good yield after purification by column chromatography. Another method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-thiopyrrolidine to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has potential applications in scientific research. It has been reported to exhibit wake-promoting effects in animal models, similar to those of modafinil. It has also been reported to enhance cognitive function and memory consolidation in animal models. These effects make 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one a promising compound for further research in the field of neuroscience.
Eigenschaften
CAS-Nummer |
133218-32-3 |
|---|---|
Produktname |
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one |
Molekularformel |
C13H15NOS |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
3-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15NOS/c15-12(14-10-4-7-13(14)16)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
YIWMGAPTOYZYTN-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
Synonyme |
2-Pyrrolidinethione, 1-(1-oxo-3-phenylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



